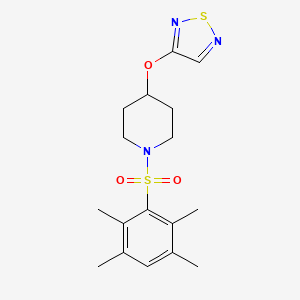
1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is a useful research compound. Its molecular formula is C17H23N3O3S2 and its molecular weight is 381.51. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
1-(2,3,5,6-Tetramethylbenzenesulfonyl)-4-(1,2,5-thiadiazol-3-yloxy)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C14H20N2O2S
- Molecular Weight : 284.39 g/mol
- CAS Number : 1170478-53-1
Synthesis
The synthesis of this compound typically involves the reaction of piperidine derivatives with thiadiazole moieties. The process may include several steps such as sulfonylation and the introduction of functional groups to enhance biological activity.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
Antiplatelet Activity
Recent studies have demonstrated that compounds containing thiadiazole rings exhibit significant antiplatelet activity. For instance:
- Compound 3b , a derivative with a thiadiazole moiety, showed potent inhibition of platelet aggregation induced by adenosine diphosphate (ADP), with an IC50 value of 39 ± 11 µM .
- Molecular docking studies indicated that the compound interacts with key residues in the P2Y12 receptor, suggesting a mechanism for its antiplatelet effects.
Antimicrobial Properties
Thiadiazole derivatives have been reported to possess antimicrobial properties against a range of pathogens. The presence of the sulfonyl group enhances the solubility and bioavailability of these compounds.
Case Studies and Research Findings
The mechanisms through which this compound exerts its biological effects include:
- Receptor Binding : Interaction with specific receptors such as P2Y12 involved in platelet aggregation.
- Enzyme Inhibition : Potential inhibition of enzymes involved in inflammatory pathways.
Propiedades
IUPAC Name |
3-[1-(2,3,5,6-tetramethylphenyl)sulfonylpiperidin-4-yl]oxy-1,2,5-thiadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3S2/c1-11-9-12(2)14(4)17(13(11)3)25(21,22)20-7-5-15(6-8-20)23-16-10-18-24-19-16/h9-10,15H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVWNHHORXSRWFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCC(CC2)OC3=NSN=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













